molecular formula C11H21N5O6 B557087 Boc-D-Arg(NO2)-OH CAS No. 50913-12-7

Boc-D-Arg(NO2)-OH

Cat. No.: B557087
CAS No.: 50913-12-7
M. Wt: 319.31 g/mol
InChI Key: OZSSOVRIEPAIMP-SSDOTTSWSA-N
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Description

Boc-D-Arg(NO2)-OH: is a derivative of the amino acid D-arginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the guanidino group is modified with a nitro (NO2) group. This compound is commonly used in peptide synthesis due to its stability and ability to protect the reactive groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Arg(NO2)-OH typically involves the protection of the amino group of D-arginine with a tert-butoxycarbonyl group. The nitro group is introduced to the guanidino group through nitration reactions. The general steps include:

    Protection of the amino group: D-arginine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-D-Arginine.

    Nitration of the guanidino group: The protected D-arginine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid to introduce the nitro group, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale protection reactions: Using industrial reactors to protect the amino group of D-arginine with Boc2O.

    Controlled nitration: Employing controlled nitration conditions to ensure the selective introduction of the nitro group without over-nitration or degradation of the compound.

Chemical Reactions Analysis

Types of Reactions: Boc-D-Arg(NO2)-OH undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the Boc group using acidic conditions such as trifluoroacetic acid.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution reactions: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Deprotected D-arginine: Removal of the Boc group yields D-arginine with a nitro group.

    Reduced D-arginine: Reduction of the nitro group yields D-arginine with an amino group.

    Substituted derivatives: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Boc-D-Arg(NO2)-OH is widely used in peptide synthesis as a protected amino acid derivative. It allows for the selective introduction of D-arginine into peptide sequences without unwanted side reactions.

Biology: In biological research, this compound is used to study the role of D-arginine in protein function and enzyme activity. It serves as a building block for the synthesis of peptides and proteins with specific properties.

Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents. Its stability and protective groups make it suitable for creating peptides with enhanced pharmacokinetic properties.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and intermediates. It is also employed in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

Boc-D-Arg(NO2)-OH exerts its effects primarily through its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group of D-arginine, preventing unwanted reactions during peptide assembly. The nitro group can be selectively modified to introduce additional functional groups or to study the effects of nitro modifications on peptide function.

Molecular Targets and Pathways: The primary molecular target of this compound is the peptide synthesis machinery. It interacts with enzymes and reagents involved in peptide bond formation, allowing for the controlled incorporation of D-arginine into peptide sequences.

Comparison with Similar Compounds

    Boc-D-Arginine: Similar to Boc-D-Arg(NO2)-OH but without the nitro group.

    Boc-L-Arginine: The L-isomer of Boc-D-Arginine, used in peptide synthesis.

    Boc-D-Arg(Tos): A derivative with a tosyl group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of the nitro group, which allows for selective modifications and studies of nitro group effects on peptide function. This makes it a valuable tool in peptide synthesis and research applications.

Properties

IUPAC Name

(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSSOVRIEPAIMP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427410
Record name Boc-D-Arg(NO2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50913-12-7
Record name Boc-D-Arg(NO2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-Nitroarginine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q358K64GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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